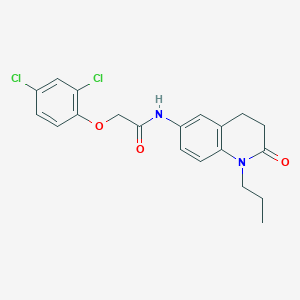

![molecular formula C17H16N4O2 B6489022 5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 941972-51-6](/img/structure/B6489022.png)

5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” is a complex organic molecule. It has been identified as a derivative of the indole and pyrido[2,3-d]pyrimidine families . This compound has been studied for its potential biological activities, particularly as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), showing potent activity in a tumor metastasis model .

Molecular Structure Analysis

The molecular structure of this compound is derived from the indole and pyrido[2,3-d]pyrimidine structures. Indole is a heterocyclic compound that contains a five-membered ring fused to a six-membered ring, one of which is a nitrogen atom . Pyrido[2,3-d]pyrimidine is another heterocyclic compound that contains a pyrimidine ring fused with a pyridine ring .科学的研究の応用

Inhibition of RIPK1

This compound has been found to potently inhibit RIPK1 with a binding affinity (K_D) of 0.004 μM and an enzymatic IC_50 value of 0.011 μM . It also showed good kinase selectivity .

Protection Against Necroptosis

The compound can efficiently protect cells from necroptosis . Necroptosis is a form of programmed cell death that occurs when apoptosis, another form of cell death, is prevented.

Attenuation of Necrotic Cell Death

It has been found to attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Antiviral Activity

Indole derivatives, which include this compound, have been found to possess antiviral activity . They have been used in the treatment of various viral infections.

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . They can be used in the treatment of various inflammatory conditions.

Anticancer Activity

The compound has been found to have anticancer properties . It has been used in the treatment of various types of cancer cells.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . They can be used in the treatment of HIV infections.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . They can be used in the treatment of conditions caused by oxidative stress.

作用機序

Target of Action

The primary target of F2455-0552 is RIPK1 , a receptor-interacting protein kinase . RIPK1 plays a crucial role in regulating inflammation and cell death .

Mode of Action

F2455-0552 interacts with RIPK1 by inhibiting it . The compound has a potent inhibitory effect on RIPK1, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction results in changes in the downstream signaling pathways regulated by RIPK1 .

Biochemical Pathways

The inhibition of RIPK1 by F2455-0552 affects several downstream signaling pathways. These pathways are involved in regulating inflammation and cell death . The exact biochemical pathways affected by F2455-0552 are still under investigation.

Result of Action

The inhibition of RIPK1 by F2455-0552 can potentially slow down the progression of diseases associated with inflammation and cell death . .

将来の方向性

Given its potent activity in inhibiting RIPK1 and its role in a tumor metastasis model , this compound could be a promising agent for preventing tumor metastasis. Further studies are needed to fully understand its potential therapeutic applications and to assess its safety and efficacy in clinical settings.

特性

IUPAC Name |

5-(2,3-dihydroindol-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-19-15-14(16(22)20(2)17(19)23)13(7-9-18-15)21-10-8-11-5-3-4-6-12(11)21/h3-7,9H,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEJOAYRUBGPJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488941.png)

![N-(2,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488946.png)

![8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488954.png)

![2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6488959.png)

![8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488960.png)

![N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488964.png)

![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide](/img/structure/B6488974.png)

![4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488977.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488982.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6489007.png)

![N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489009.png)

![1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489028.png)